

Structural Elucidation of 5-Methyl-2(5H)furanone: A Technical Guide

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Compound of Interest		
Compound Name:	5-Methyl-2(5H)-furanone	
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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **5-Methyl-2(5H)-furanone**, a heterocyclic organic compound. The determination of its chemical structure relies on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the expected data from these analyses, provides standardized experimental protocols, and outlines the logical workflow for its structural determination.

Physicochemical Properties and Spectroscopic Data

5-Methyl-2(5H)-furanone has the molecular formula C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol .[1][2] It is also known by several synonyms, including β-Angelica lactone and 4-Hydroxy-2-pentenoic acid γ-lactone.[3][4] The structural elucidation is primarily achieved through the interpretation of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For **5-Methyl-2(5H)-furanone**, a combination of 1D (¹H, ¹³C) and 2D



(COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~6.15	dd	J = 5.7, 1.8 Hz	1H
H-4	~7.45	dd	J = 5.7, 2.5 Hz	1H
H-5	~4.90	m	-	1H
CH₃-5	~1.45	d	J = 6.5 Hz	3H

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Label	Chemical Shift (δ, ppm)	DEPT-135
C-2 (C=O)	~173.0	Quaternary (absent)
C-3	~122.0	CH (positive)
C-4	~155.0	CH (positive)
C-5	~78.0	CH (positive)
CH ₃ -5	~21.0	CH₃ (positive)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **5-Methyl-2(5H)-furanone** is available in the NIST database.[1][3]

Table 3: Key Mass Spectrometry Fragmentation Data (EI-MS)



m/z	Proposed Fragment	
98	[M] ⁺ (Molecular Ion)	
83	[M - CH₃] ⁺	
55	[M - C ₂ H ₃ O] ⁺	
43	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key Infrared (IR) Absorption Bands

Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O (α,β-unsaturated lactone)	~1750-1780	Strong
C=C (alkene)	~1640	Medium
C-O (ester)	~1100-1250	Strong
C-H (sp² and sp³)	~2850-3100	Medium

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of **5-Methyl-2(5H)-furanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of purified **5-Methyl-2(5H)-furanone** in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer.

 Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition



time of 3-4 s. Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 125 MHz. Use proton decoupling to simplify the spectrum. A 30° pulse width and a relaxation delay of 2.0 s are commonly used.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Use standard gradient-selected COSY pulse sequences.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular backbone.

Mass Spectrometry (MS)

- Technique: Electron Ionization Mass Spectrometry (EI-MS).
- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use a standard electron energy of 70 eV.
- Analysis: Scan a mass-to-charge (m/z) range of 10-200 amu.

Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.



• Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire and average 16-32 scans to improve the signal-to-noise ratio.

Visualization of Elucidation Workflow

The logical process for the structural elucidation of **5-Methyl-2(5H)-furanone** can be visualized as a workflow diagram.



Structural Elucidation Workflow for 5-Methyl-2(5H)-furanone **Initial Analysis** Molecular Formula (C₅H₆O₂) Provides Calculate Mass Spectrometry (EI-MS) Molecular Ion Peak (m/z = 98) Degrees of Unsaturation = 3 - Fragmentation Pattern Suggests rings/double bonds Functional Group Identification IR Spectroscopy - C=O stretch (~1760 cm-1) - C=C stretch (~1640 cm⁻¹) - C-O stretch (~1150 cm⁻¹) Confirms 13C NMR - Carbonyl C (~173 ppm) Alkene C's (~122, 155 ppm) Provides proton environment context Structural Assembly ¹H NMR - Olefinic protons - Methine proton Methyl group (doublet) Clarifies connectivity Assigns carbons COSY **HSQC** - Correlates H-3/H-4 - Connects each proton to its - Correlates H-5/CH₃-5 directly attached carbon Confirms backbone **HMBC** - Key correlations: - CH₃-5 to C-5 & C-4 - H-5 to C-2, C-3, C-4 - H-3 to C-2, C-5 Final Confirmation Final Structure

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Caption: Logical workflow for the structural elucidation of **5-Methyl-2(5H)-furanone**.

5-Methyl-2(5H)-furanone



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